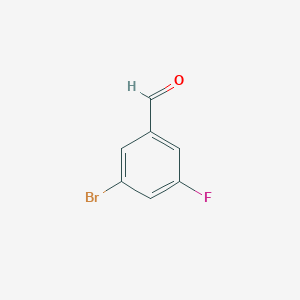

3-Bromo-5-fluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFQRXHVMJPOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621206 | |

| Record name | 3-Bromo-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188813-02-7 | |

| Record name | 3-Bromo-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathway Elucidation

Precursor-Based Synthesis Strategies

The principal precursor for synthesizing 3-Bromo-5-fluorobenzaldehyde is 3-fluorobenzaldehyde. The strategic introduction of a bromine atom onto this starting material is the most common and direct route to the target compound.

Synthesis from Fluorobenzaldehyde Derivatives

The synthesis of this compound predominantly involves the bromination of a fluorinated benzaldehyde (B42025) precursor. A notable method starts from 3,5-dibromofluorobenzene, which undergoes a lithium-halogen exchange followed by formylation to yield this compound. In this process, n-butyl lithium is added to a solution of 3,5-dibromofluorobenzene in diethyl ether at a low temperature, followed by the addition of dimethylformamide (DMF). This reaction sequence has been reported to produce the target compound with a high yield of 100%.

Electrophilic aromatic substitution is a fundamental class of reactions for introducing substituents onto an aromatic ring. google.com In the context of synthesizing brominated fluorobenzaldehydes, this reaction is pivotal. google.com The process involves an electrophilic bromine species attacking the electron-rich aromatic ring of a fluorobenzaldehyde derivative. google.com

To achieve regioselectivity in the bromination of fluorobenzaldehyde derivatives, Lewis acid catalysts are often employed. google.com These catalysts increase the electrophilicity of the bromine, facilitating the attack on the aromatic ring at a specific position. google.com Commonly used catalysts include zinc bromide (ZnBr₂) and aluminum chloride (AlCl₃). google.comontosight.ai

For instance, the bromination of 4-fluorobenzaldehyde (B137897) in the presence of zinc bromide as a catalyst has been shown to produce 3-bromo-4-fluorobenzaldehyde (B1265969) with high yield and purity. google.com Similarly, aluminum chloride is a traditional catalyst for the bromination of benzaldehyde derivatives, though its use can lead to significant waste generation. google.comgoogleapis.com The choice of catalyst is crucial for directing the bromine atom to the desired position, especially when the aromatic ring has multiple activating or deactivating groups.

Table 1: Catalyst Systems in Bromination Reactions

| Catalyst | Precursor | Product | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Zinc Bromide | 4-fluorobenzaldehyde | 3-bromo-4-fluorobenzaldehyde | >90% | ~95% | google.com |

| Aluminum Chloride | 4-fluorobenzaldehyde | 3-bromo-4-fluorobenzaldehyde | Not specified | Not specified | google.comguidechem.com |

The yield and purity of this compound are significantly influenced by various reaction conditions. These include temperature, reaction time, and the choice of solvent. For electrophilic aromatic substitution reactions, temperatures are often kept moderate, typically between 20-60°C, to balance the reaction rate and selectivity. smolecule.com Higher temperatures can lead to the formation of unwanted side products and decrease regioselectivity. smolecule.com

In the synthesis of 3-bromo-4-fluorobenzaldehyde using zinc bromide as a catalyst, the reaction temperature is maintained between 25°C and 65°C for approximately 2 hours. google.com The molar ratio of the reactants, such as bromine to 4-fluorobenzaldehyde, is also a critical parameter, with a typical ratio being around 0.6. google.com

A method for the synthesis of 3-bromo-4-fluorobenzaldehyde utilizes a combination of sodium hypochlorite (B82951), hydrochloric acid, and sodium bromide. google.comguidechem.com In this process, 4-fluorobenzaldehyde is dissolved in dichloromethane, and a separate solution of sodium bromide in pure water and hydrochloric acid is prepared. google.comguidechem.com The two solutions are mixed, and an aqueous solution of sodium hypochlorite is added dropwise. google.comguidechem.com This reaction is often facilitated by ultrasound. google.comguidechem.com

The mechanism involves the in-situ generation of bromine from the reaction of sodium bromide and sodium hypochlorite in an acidic medium. The hydrochloric acid provides the necessary acidic environment for the reaction to proceed. The generated electrophilic bromine then attacks the 4-fluorobenzaldehyde ring to yield the brominated product. This method is notable for avoiding the direct use of hazardous liquid bromine and traditional Lewis acid catalysts, offering a greener and safer synthetic route. google.com The reported yield for this method is high, reaching up to 91.9% with a purity of 99.4%. google.com

Table 2: Reaction Parameters for Halogenation with NaOCl/HCl/NaBr

| Reagent | Molar Ratio (to 4-fluorobenzaldehyde) | Temperature | Reaction Time | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| Sodium Bromide | 1.01 | 20-25°C | 1 hour (addition) + 30 min | 90.4% | 99.2% | google.comguidechem.com |

| Sodium Hypochlorite (8% aq.) | 1.02 | 20-25°C | 1 hour (addition) + 30 min | 90.4% | 99.2% | google.comguidechem.com |

Alternative Halogenation Reagents (e.g., N-Bromosuccinimide)

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination of aromatic compounds. It is often favored due to its solid nature, making it easier and safer to handle compared to liquid bromine. guidechem.com The bromination of fluorobenzaldehyde derivatives using NBS can be performed under various conditions, often in the presence of a catalyst or in a strong acid solvent. guidechem.com

For instance, the synthesis of 2-bromo-5-fluorobenzaldehyde (B45324) can be achieved by reacting o-fluorobenzaldehyde with NBS in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride. patsnap.com The reaction is typically carried out in a solvent such as concentrated sulfuric acid at elevated temperatures. patsnap.com Another approach involves the use of NBS in a mixed solvent system of trifluoroacetic acid and sulfuric acid. guidechem.com These methods have been reported to produce the desired brominated product in good yields. guidechem.compatsnap.com

Derivatization from Substituted Benzoic Acids or Nitriles

The transformation of substituted benzoic acids or nitriles into this compound is a common strategy in organic synthesis. These methods typically involve multi-step sequences that allow for the controlled introduction and modification of functional groups on the benzene (B151609) ring.

Multi-step Synthetic Sequences

A representative multi-step synthesis of a halogenated benzaldehyde, which can be adapted for this compound, commences with a substituted benzoic acid halide. For instance, a process for preparing 3-bromo-4-fluorobenzaldehyde starts with the corresponding benzoic acid halide, which is first reacted with ammonia (B1221849) to yield 3-bromo-4-fluoro-benzoic acid amide. google.com This amide is subsequently dehydrated to form 3-bromo-4-fluoro-benzonitrile. google.com The final step involves the reduction of the nitrile to the aldehyde. A similar sequence starting from 3-bromo-5-fluorobenzoic acid would be a viable route to this compound.

The conversion can also start from a nitrile precursor. For example, 3-(Bromomethyl)-5-fluorobenzonitrile can undergo oxidation to furnish the corresponding aldehyde.

A summary of a potential multi-step synthesis is presented below:

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 3-Bromo-5-fluorobenzoic acid halide | Ammonia | 3-Bromo-5-fluorobenzamide |

| 2 | 3-Bromo-5-fluorobenzamide | Dehydrating agent | 3-Bromo-5-fluorobenzonitrile |

| 3 | 3-Bromo-5-fluorobenzonitrile | Reducing agent (e.g., DIBAL-H) | This compound |

Challenges in Selective Reduction of Nitrile Functional Groups

A significant challenge in the synthesis of this compound from its corresponding nitrile is the selective reduction of the nitrile group to an aldehyde without affecting the halogen substituents or over-reducing the aldehyde to an alcohol. The high reactivity of the intermediate aldehyde makes it susceptible to further reduction, which can lead to lower yields and the formation of alcohol by-products. guidechem.com

The use of diisobutylaluminum hydride (DIBAL-H) at low temperatures is a common method for this transformation; however, it requires stringent reaction conditions and can be difficult to scale up. guidechem.com The workup procedure can also be complicated by the formation of aluminum salts that may form colloidal emulsions. guidechem.com

Alternative methods for the selective reduction of nitriles in the presence of other functional groups are continuously being explored to overcome these challenges and improve the efficiency and scalability of the process.

Novel Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These novel approaches, incorporating principles of green chemistry, are being applied to the synthesis of halogenated aromatic systems like this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves utilizing less toxic reagents, reducing solvent waste, and improving energy efficiency.

One patented method for a similar compound, 3-bromo-4-fluorobenzaldehyde, highlights a process that aligns with green chemistry by avoiding the use of toxic bromine or chlorine gas and employing readily available and low-risk raw materials. google.com Such approaches are crucial for developing more sustainable industrial chemical processes. The use of water as a solvent in certain reactions, such as the synthesis of bis(indolyl)methanes from aldehydes, is another example of a greener approach that could be adapted for reactions involving this compound. beilstein-journals.org

Ultrasonic-Assisted Synthesis and its Mechanistic Advantages

Ultrasonic-assisted synthesis has emerged as a powerful green technique in organic chemistry. The application of ultrasound can significantly accelerate reaction rates, improve yields, and simplify workup procedures. researchgate.net This is attributed to the phenomenon of acoustic cavitation, which generates localized hot spots with high temperatures and pressures, leading to enhanced chemical reactivity. nih.gov

A synthetic method for 3-bromo-4-fluorobenzaldehyde utilizes ultrasonic waves during the reaction of 4-fluorobenzaldehyde with sodium bromide and sodium hypochlorite. google.com This catalyst-free process is not only efficient but also environmentally friendly. google.com The mechanistic advantage lies in the ability of ultrasound to create a fine emulsion, increasing the interfacial area between reactants and enhancing the reaction rate. This technique could be directly applicable to the synthesis of this compound. Research on the synthesis of Schiff bases from 3-bromo-4-fluorobenzaldehyde has also demonstrated the benefits of ultrasonication, including shorter reaction times and higher yields. researchgate.neticm.edu.pl

Photocatalytic Strategies in Halogenated Aromatic Systems

Photocatalysis represents a promising and sustainable strategy for organic synthesis, utilizing light to drive chemical reactions. While specific research on the direct photocatalytic synthesis of this compound is not widely reported, related studies on halogenated aromatic systems suggest its potential applicability.

For instance, photocatalytic methods have been developed for the decarboxylative halogenation of benzoic acids using ruthenium-based photocatalysts under blue light irradiation. smolecule.com This approach offers mild reaction conditions and high functional group tolerance. smolecule.com Additionally, photoredox catalysis has been employed for the dehalogenation of aromatic halides, indicating the potential to selectively modify halogenated benzaldehydes under photocatalytic conditions. diva-portal.org The development of photocatalytic methods for the synthesis of this compound could offer a greener and more efficient alternative to traditional synthetic routes.

Mechanochemical Approaches to Benzaldehyde Functionalization

Mechanochemistry, which utilizes mechanical energy from methods like ball milling to drive chemical reactions, presents a sustainable alternative to conventional solvent-based synthesis. nih.govcardiff.ac.uk This approach can reduce or eliminate the need for bulk solvents, potentially leading to shorter reaction times and novel reactivity. cardiff.ac.uk While specific studies on the mechanochemical synthesis of this compound are not extensively detailed in published literature, the principles governing the functionalization of benzaldehydes and related aromatic systems under these conditions offer valuable insight.

Several types of reactions relevant to the synthesis of functionalized benzaldehydes have been successfully demonstrated using mechanochemistry. For instance, rhodium(III)-catalyzed C–H bond functionalization and cross-dehydrogenative coupling reactions involving benzaldehydes have been achieved in a solvent-free environment at room temperature. nih.govbeilstein-journals.org Such methods are considered greener alternatives to traditional solution-phase chemistry. nih.gov

Key mechanochemical transformations applicable to benzaldehyde derivatives include:

Multi-component Reactions: Three-component reactions, such as the Passerini and Ugi reactions, have been performed mechanochemically with various benzaldehyde substrates, including those with electron-donating and -withdrawing groups, to produce complex molecules in good yields. nih.govbeilstein-journals.org

Coupling Reactions: Palladium-catalyzed Buchwald-Hartwig amination has been effectively carried out via ball milling, proving tolerant to air and moisture and demonstrating success with a range of aryl halides, including challenging ortho-substituted substrates. cardiff.ac.uk

Imination: The synthesis of imines from fluorinated benzaldehydes and various anilines or benzylamines has been achieved in good to excellent yields through manual grinding, often without the need for further purification. nih.gov

The success of a mechanochemical process is dependent on parameters such as milling time, frequency, and the use of liquid-assisted grinding (LAG) agents. Research on the aza-Morita–Baylis–Hillman reaction showed that mechanochemical methods could decrease reaction times compared to solution-based approaches. cardiff.ac.uk Although direct mechanochemical synthesis of this compound is a developing area, these examples highlight the potential of applying ball milling and related techniques for its efficient and sustainable production.

Reaction Optimization and Scale-Up Considerations

Transitioning the synthesis of this compound from laboratory to industrial scale necessitates rigorous optimization of reaction conditions and careful consideration of scale-up technologies. The primary goals are to enhance process efficiency, ensure product quality, and maintain economic viability.

Process intensification (PI) involves deploying innovative technologies to achieve dramatic improvements in chemical manufacturing, leading to smaller, cleaner, and more energy-efficient processes. acs.orgutwente.nl

Continuous Flow Reactors: Moving from traditional batch reactors to continuous flow systems offers substantial advantages, including superior heat and mass transfer, enhanced safety, and precise control over reaction parameters. unito.it This transition is a significant advance in the fine chemicals and pharmaceutical industries. unito.it

Reactive Distillation (RD): This technique integrates reaction and distillation into a single unit, which can increase conversion and selectivity by continuously removing products from the reaction zone. acs.orgutwente.nl RD has been shown to reduce capital and operational expenditures, residence times, and CO2 emissions compared to conventional batch processes in the synthesis of natural benzaldehyde. utwente.nlresearchgate.net For example, in the hydrolysis of cinnamaldehyde (B126680) to benzaldehyde, RD reduced the residence time from 18 hours to just 2.9 hours. utwente.nl

Alternative Energy Sources: Technologies like microwave irradiation, ultrasound (sonochemistry), and reactive extrusion can accelerate reaction kinetics and improve efficiency. unito.it Reactive extrusion, in particular, overcomes the batch-wise nature of ball milling, making it a powerful technique for activating chemical reactions in a continuous flow manner suitable for industrial scale-up. unito.it

The adoption of these PI techniques can lead to significant energy savings and lower production costs. unito.it

Maximizing the yield and purity of this compound is critical for its use as a chemical intermediate. This involves a multi-faceted approach focusing on reagents, catalysts, reaction conditions, and purification.

Catalyst and Reagent Optimization: The choice of reagents and catalysts is fundamental. In bromination reactions, for example, N-Bromosuccinimide (NBS) is a common bench-stable alternative to molecular bromine. nsf.gov The reactivity of NBS can be enhanced with catalytic additives. nsf.gov For palladium-catalyzed reactions, such as C-H functionalization, the selection of the appropriate ligand and oxidant is crucial for achieving high selectivity and yield. nih.govnih.gov A systematic optimization of these components is a key step. The table below illustrates an example of optimizing a Pd-catalyzed bromination reaction for a biaryl substrate, showcasing how changes in solvent and additives affect the outcome.

Control of Reaction Conditions: Precise control over reaction parameters such as temperature, concentration, and reaction time is essential. Studies on the bromination of aromatic compounds have shown that yield and product purity are strongly dependent on the molar ratio of the reactants and the brominating agent. psu.edu For example, the oxidation of benzaldehyde to benzoic acid was optimized by varying the oxidant, catalyst, and temperature, with 30% H₂O₂ proving to be an effective green oxidant. nih.gov

Scale-Up and Purification: Scaling up a reaction can sometimes lead to unexpected improvements in yield. researchgate.net A scale-up study for the synthesis of p-methyl benzaldehyde demonstrated the successful application of laboratory findings to a larger production scale. nih.gov Following the reaction, effective purification is necessary. A Wittig reaction to produce an intermediate for a PET imaging agent, starting from this compound, yielded the product as a pale yellow solid after purification by flash column chromatography. acs.orgacs.org The development of scalable purification methods that move beyond laboratory techniques like column chromatography is a critical aspect of process development.

The following table presents data from a study on the oxidation of benzaldehyde, demonstrating how different conditions and catalysts impact reaction yield and time.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of the molecule. These methods are complementary, as the selection rules for a vibration to be IR or Raman active differ. edinst.commt.com

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of the Aldehyde and Halogen Substituents

The infrared spectrum of 3-Bromo-5-fluorobenzaldehyde is characterized by absorption bands corresponding to the vibrational frequencies of its functional groups. Due to the lack of a publicly available, peer-reviewed IR spectrum for this specific compound, the expected absorption frequencies are inferred from data for structurally similar compounds, such as other halogenated benzaldehydes. nist.gov

The most prominent vibrational modes are associated with the aldehyde group and the carbon-halogen bonds.

Aldehyde Group Vibrations : The aldehyde functional group gives rise to several characteristic bands. The C=O stretching vibration is one of the most intense and recognizable bands in the spectrum, typically appearing in the region of 1720-1700 cm⁻¹. For aromatic aldehydes, this band is often observed at a slightly lower frequency compared to aliphatic aldehydes due to the conjugation of the carbonyl group with the benzene (B151609) ring. For instance, the C=O stretch in 2-bromo-5-fluorobenzaldehyde (B45324) is found around 1700 cm⁻¹. The C-H stretching vibration of the aldehyde proton (formyl proton) typically appears as a pair of weak to medium bands in the 2850-2750 cm⁻¹ region.

Halogen Substituent Vibrations : The vibrations of the carbon-halogen bonds are also key features. The C-F stretching vibration is expected to produce a strong band in the 1250-1000 cm⁻¹ range. The C-Br stretching vibration occurs at lower frequencies, typically in the 680-515 cm⁻¹ region. These bands confirm the presence of the halogen substituents on the aromatic ring.

Table 1: Expected Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aldehyde (-CHO) | 2850 - 2750 | Weak to Medium |

| C=O Stretch | Aldehyde (-CHO) | 1720 - 1700 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| C-F Stretch | Aryl-Fluorine | 1250 - 1000 | Strong |

| C-Br Stretch | Aryl-Bromine | 680 - 515 | Medium to Strong |

Raman Spectroscopy: Analysis of Aromatic Ring and C-Br, C-F Stretches

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability of the molecule. edinst.commt.com Symmetrical vibrations and bonds involving heavier atoms often produce strong Raman signals.

Aromatic Ring Vibrations : The aromatic ring gives rise to several characteristic bands in the Raman spectrum. The ring stretching modes, which appear in the 1625-1575 cm⁻¹ and 1500-1400 cm⁻¹ regions, are typically strong. The ring breathing vibration, a symmetric expansion and contraction of the ring, is often a very strong and sharp band, though its position is sensitive to the nature and position of the substituents.

C-Br and C-F Stretches : The C-Br and C-F stretching vibrations are also observable in the Raman spectrum. The C-F stretch would appear in the 1250-1000 cm⁻¹ region, while the C-Br stretch is expected at lower wavenumbers (680-515 cm⁻¹). These vibrations, particularly the C-Br stretch, are often more intense in the Raman spectrum compared to the IR spectrum due to the high polarizability of the carbon-bromine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei.

¹H NMR Chemical Shifts and Coupling Patterns for Aromatic and Aldehyde Protons

The ¹H NMR spectrum of this compound would show signals for the aldehyde proton and the three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the aldehyde, bromine, and fluorine substituents. The expected spectrum, likely recorded in a solvent like CDCl₃, would exhibit the following features based on data from analogous compounds like 3-bromobenzaldehyde (B42254) and 3-fluorobenzaldehyde. chemicalbook.comchemicalbook.com

Aldehyde Proton : The proton of the aldehyde group is highly deshielded and would appear as a singlet at approximately 9.9-10.1 ppm. Its singlet nature arises from the absence of adjacent protons.

Aromatic Protons : The three protons on the aromatic ring (at positions 2, 4, and 6) would appear in the aromatic region (typically 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns are determined by their position relative to the substituents.

H-2 : This proton is ortho to the aldehyde group and meta to the bromine atom. It is expected to be a doublet of doublets or a triplet, coupling to both H-4 and H-6.

H-4 : This proton is ortho to both the fluorine and bromine atoms. It is expected to be a doublet of doublets, with coupling to H-2 and H-6.

H-6 : This proton is ortho to the aldehyde group and meta to the fluorine atom. It is also expected to be a doublet of doublets or a triplet, coupling to H-2 and H-4.

The coupling constants (J-values) between the protons would provide further structural confirmation. Ortho-coupling (³JHH) is typically in the range of 7-9 Hz, while meta-coupling (⁴JHH) is smaller, around 2-3 Hz. Furthermore, coupling to the fluorine atom (JHF) will be observed, with ortho-coupling (³JHF) being larger than meta-coupling (⁴JHF).

Table 2: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| -CHO | 9.9 - 10.1 | s (singlet) | N/A |

| H-2 | 7.7 - 7.9 | t or dd | ³J(H2-H6) ≈ 2-3, ⁴J(H2-H4) ≈ 2-3, ⁵J(H2-F) ≈ 2-3 |

| H-4 | 7.5 - 7.7 | t or dd | ³J(H4-F) ≈ 7-9, ⁴J(H4-H2) ≈ 2-3, ⁴J(H4-H6) ≈ 2-3 |

| H-6 | 7.9 - 8.1 | m (multiplet) | ³J(H6-H2) ≈ 2-3, ⁴J(H6-F) ≈ 5-7, ⁴J(H6-H4) ≈ 2-3 |

Note: s=singlet, t=triplet, dd=doublet of doublets, m=multiplet. Predictions are based on substituent effects and data from similar compounds.

¹³C NMR Chemical Shifts: Elucidating Carbon Framework and Substituent Effects

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected. The chemical shifts are heavily influenced by the attached substituents.

Carbonyl Carbon : The carbon of the aldehyde group (C=O) is the most deshielded, typically appearing around 190-192 ppm for aromatic aldehydes. rsc.org

Aromatic Carbons : The six aromatic carbons will have shifts in the range of 110-165 ppm.

C-1 (ipso-CHO) : The carbon bearing the aldehyde group will be found around 135-138 ppm.

C-3 (ipso-Br) : The carbon attached to the bromine atom will be significantly shielded by the "heavy atom effect," appearing at a lower chemical shift than otherwise expected, likely around 120-125 ppm.

C-5 (ipso-F) : The carbon bonded to fluorine will show a large chemical shift (around 160-164 ppm) and will appear as a doublet due to strong one-bond carbon-fluorine coupling (¹JCF), which is typically around 240-260 Hz.

C-2, C-4, C-6 : These carbons will also show coupling to the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the atoms (²JCF > ³JCF).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to ¹⁹F |

|---|---|---|

| C=O | 190 - 192 | Small or no coupling |

| C-1 | 135 - 138 | Small ³JCF |

| C-2 | 128 - 132 | Small JCF |

| C-3 | 120 - 125 | Small JCF |

| C-4 | 122 - 126 | Larger ²JCF |

| C-5 | 160 - 164 | Large ¹JCF (d) |

| C-6 | 115 - 120 | Larger ²JCF |

Note: Predictions are based on additivity rules and data from analogous compounds. d=doublet.

¹⁹F NMR Spectroscopy: Probing Fluorine Environment and Through-Space Interactions

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. ucsb.edu Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, sharp signals with a wide chemical shift range are typically observed.

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For a fluorine atom on a benzene ring, the shift is typically in the range of -100 to -140 ppm (relative to CFCl₃). For 3-fluorobenzaldehyde, the chemical shift is around -113 ppm. spectrabase.com The presence of the bromine atom meta to the fluorine is expected to have a minor effect on this shift.

The fluorine signal will be split into a multiplet due to coupling with the aromatic protons (H-4, H-2, and H-6). The coupling constants (JHF) will be characteristic of the through-bond distances, with ortho-coupling (³JHF to H-4 and H-6) being larger than meta-coupling (⁴JHF to H-2). This coupling pattern provides definitive proof of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound, the exact mass is a critical piece of data for its definitive identification. The monoisotopic mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O), offers a precise value for comparison against experimental results. nih.govechemi.com

Table 1: HRMS Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄BrFO | nih.govechemi.comoakwoodchemical.com |

| Exact Mass | 201.94296 Da | nih.govnih.gov |

In electron ionization mass spectrometry, molecules are fragmented into characteristic smaller ions. The analysis of these fragmentation patterns is crucial for elucidating the structure of the molecule. For aromatic aldehydes, common fragmentation involves the loss of a hydrogen atom ([M-1]) or the entire aldehyde group ([M-29]). libretexts.org Halogenated aromatic compounds also show fragmentation patterns involving the loss of the halogen substituents. metabolomics.se

While specific, detailed fragmentation pathway studies for this compound are not extensively documented in the reviewed literature, general principles suggest that its mass spectrum would exhibit peaks corresponding to the loss of:

A hydrogen radical (H•)

A formyl radical (CHO•)

A bromine radical (Br•)

A fluorine radical (F•)

The relative abundance of these fragment ions can provide insights into the stability of the resulting ions and the strength of the chemical bonds within the molecule. metabolomics.secymitquimica.com

X-ray Crystallography of Derivatives (e.g., 2-Bromo-5-fluorobenzaldehyde)

X-ray crystallography on single crystals provides definitive information about the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. The following data pertains to the crystalline structure of the derivative, 2-Bromo-5-fluorobenzaldehyde. nih.govnih.goviucr.orgresearchgate.net

The crystal structure of 2-Bromo-5-fluorobenzaldehyde has been determined through single-crystal X-ray diffraction. nih.govresearchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/c. amerigoscientific.comchemicalbook.comchemicalbook.comchemdad.comottokemi.comcenmed.com The asymmetric unit of the crystal contains two independent molecules of 2-Bromo-5-fluorobenzaldehyde. nih.goviucr.orgresearchgate.net Detailed crystallographic data are presented in the table below.

Table 2: Crystallographic Data for 2-Bromo-5-fluorobenzaldehyde

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄BrFO | nih.goviucr.org |

| Molecular Weight (Mᵣ) | 203.01 | nih.goviucr.org |

| Crystal System | Monoclinic | nih.goviucr.orgamerigoscientific.com |

| Space Group | P2₁/c | amerigoscientific.comchemicalbook.comchemicalbook.comchemdad.com |

| a (Å) | 15.3593 (6) | nih.goviucr.orgresearchgate.net |

| b (Å) | 3.8699 (2) | nih.goviucr.orgresearchgate.net |

| c (Å) | 23.4189 (9) | nih.goviucr.orgresearchgate.net |

| β (°) | 106.330 (1) | nih.goviucr.orgresearchgate.net |

| Volume (V) (ų) | 1335.84 (10) | nih.goviucr.org |

| Z (molecules/unit cell) | 8 | nih.goviucr.org |

The solid-state packing of 2-Bromo-5-fluorobenzaldehyde is influenced by specific non-covalent interactions, including halogen bonding and π-stacking. nih.goviucr.org Short Br···F interactions are observed between the bromine and fluorine substituents of adjacent molecules. nih.govresearchgate.net One of these interactions, at a distance of 3.1878 (14) Å, is notably shorter than the 3.40 Å sum of the van der Waals radii for bromine and fluorine, indicating a significant halogen bond. nih.govresearchgate.net

Additionally, the crystal structure exhibits offset face-to-face π-stacking interactions between the aromatic rings of the molecules, running parallel to the crystallographic b-axis. nih.govnih.goviucr.org These interactions play a key role in the stabilization of the crystal lattice.

Table 3: Intermolecular Interaction Data for 2-Bromo-5-fluorobenzaldehyde

| Interaction Type | Measurement | Distance / Value (Å) | Source |

|---|---|---|---|

| Halogen Bonding | Br···F Distance | 3.1878 (14) | nih.govnih.goviucr.orgresearchgate.net |

| Halogen Bonding | Br···F Distance | 3.3641 (13) | nih.govnih.goviucr.orgresearchgate.net |

| Halogen Bonding | Br···F Distance | 3.3675 (14) | nih.govnih.goviucr.orgresearchgate.net |

| π-Stacking | Centroid-to-Centroid Distance | 3.8699 (2) | nih.govnih.goviucr.orgresearchgate.net |

| π-Stacking (Molecule 1) | Centroid-to-Plane Distance | 3.371 (2) | nih.govresearchgate.net |

| π-Stacking (Molecule 1) | Ring-Offset | 1.901 (3) | nih.govresearchgate.net |

| π-Stacking (Molecule 2) | Centroid-to-Plane Distance | 3.431 (2) | nih.govresearchgate.net |

Conformational analysis of 2-Bromo-5-fluorobenzaldehyde reveals that the aldehyde group adopts a specific orientation relative to the substituents on the benzene ring. The crystal structure confirms that the lower energy conformer is the one where the benzaldehyde (B42025) oxygen atom is in a trans position relative to the 2-bromo substituent. nih.goviucr.orgresearchgate.netresearchgate.net This finding is consistent with predictions from ab initio electronic structure calculations. iucr.orgresearchgate.net The specific torsional angles for the two independent molecules in the asymmetric unit define this conformation.

Table 4: Torsional Angle Data for 2-Bromo-5-fluorobenzaldehyde

| Molecule | Torsional Angle | Value (°) | Source |

|---|---|---|---|

| 1 | O1—C1—C2—C3 | 174.3 (2) | nih.goviucr.orgresearchgate.net |

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Quantum Mechanical Investigations

Mechanistic Studies via Computational Modeling

Regioselectivity and Stereoselectivity Predictions

Computational models are pivotal in predicting the outcomes of chemical reactions involving 3-Bromo-5-fluorobenzaldehyde, particularly in determining the regioselectivity of electrophilic aromatic substitutions. The bromine and fluorine atoms, along with the aldehyde group, exert distinct electronic effects on the benzene (B151609) ring, influencing the positions at which attacking electrophiles will bond.

The aldehyde group is a deactivating group and a meta-director, meaning it withdraws electron density from the aromatic ring, particularly at the ortho and para positions, making the meta positions (relative to the aldehyde) less deactivated and thus more favorable for electrophilic attack. The halogen substituents (bromine and fluorine) are also deactivating due to their inductive electron-withdrawing effects, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance.

In this compound, the positions on the aromatic ring are numbered C1 (bearing the aldehyde), C2, C3 (bearing the bromine), C4, C5 (bearing the fluorine), and C6. The available positions for substitution are C2, C4, and C6. The directing effects of the substituents are as follows:

Aldehyde group (-CHO at C1): Directs incoming electrophiles to the meta positions, which are C3 and C5. However, these positions are already substituted.

Bromine atom (-Br at C3): Directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

Fluorine atom (-F at C5): Directs incoming electrophiles to the ortho (C4, C6) and para (C2) positions.

The combined directing effects of the bromine and fluorine atoms reinforce the activation of the C2, C4, and C6 positions for electrophilic attack. Quantum mechanical calculations, such as those employing Density Functional Theory (DFT), can be used to model the electron distribution in the molecule and predict the most likely sites for electrophilic substitution. By calculating the energies of the intermediate carbocations (sigma complexes) formed during the reaction, the most stable intermediate corresponds to the major product, thus predicting the regioselectivity. For instance, in the nitration of bromo-fluorobenzaldehyde isomers, reactions have been observed to proceed regioselectively. nih.gov

While computational tools for predicting regioselectivity are well-established, specific stereoselectivity predictions for reactions involving this compound are less commonly reported in the literature, as the primary focus is often on the aromatic ring's reactivity, which does not typically involve the generation of chiral centers unless the aldehyde group itself undergoes a reaction that creates one.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational method for studying the conformational flexibility and dynamic behavior of molecules over time. For a relatively small and rigid molecule like this compound, the primary conformational flexibility arises from the rotation of the aldehyde group relative to the plane of the benzene ring.

MD simulations can provide insights into the rotational energy barrier of the C-C bond connecting the aldehyde group to the ring. These simulations model the interactions between atoms within the molecule and with its environment (e.g., a solvent) to predict the most stable conformations and the energy required to transition between them. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles of such simulations would involve:

Force Field Parameterization: Assigning a set of parameters (a force field) that describes the potential energy of the system as a function of its atomic coordinates.

System Setup: Placing the molecule in a simulation box, often with a solvent to mimic solution-phase behavior.

Simulation: Solving Newton's equations of motion for the atoms over a period of time, generating a trajectory of atomic positions and velocities.

Analysis: Analyzing the trajectory to determine conformational preferences, rotational barriers, and other dynamic properties.

For substituted benzaldehydes, the planarity of the molecule is often the lowest energy conformation, but the rotational barrier can be influenced by the nature and position of the substituents due to steric and electronic effects.

Quantitative Structure-Activity Relationships (QSAR) for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are widely used in drug discovery and toxicology to predict the activity of new, unsynthesized molecules. For derivatives of this compound, QSAR models could be developed to predict various biological activities, such as antimicrobial or anticancer effects.

A typical QSAR study involves the following steps:

Data Set: A collection of derivatives of this compound with experimentally measured biological activities.

Molecular Descriptors: Calculation of a large number of numerical values (descriptors) that encode different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

For instance, a hypothetical QSAR study on a series of Schiff base derivatives of this compound might reveal that the antimicrobial activity is positively correlated with the hydrophobicity of the substituents and negatively correlated with their steric bulk. Such a model would be valuable for designing new derivatives with potentially enhanced antimicrobial properties.

While specific QSAR studies focused solely on derivatives of this compound are not prevalent in the literature, related studies on bromo- and fluoro-substituted aromatic compounds provide a framework for how such an analysis would be conducted. For example, QSAR studies on 3/4-bromo benzohydrazide derivatives have indicated that antimicrobial activity is best described by electronic and topological parameters.

Reactivity and Derivatization Chemistry

Reactions Involving the Aldehyde Moiety

The aldehyde functional group is a site of high reactivity due to the electrophilicity of the carbonyl carbon and the polarity of the carbon-oxygen double bond. This allows for a wide range of transformations, including additions, condensations, oxidations, and reductions.

The carbonyl carbon of 3-bromo-5-fluorobenzaldehyde is susceptible to attack by nucleophiles. These reactions can be simple additions or may be followed by an elimination step (condensation). A key example of a condensation reaction is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group.

For instance, in a process analogous to the three-component condensation of 4-fluorobenzaldehyde (B137897) with β-ketonitriles and secondary amines, this compound can react with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a basic catalyst. mdpi.com This reaction proceeds via the formation of a new carbon-carbon double bond, yielding an α,β-unsaturated product.

Table 1: Representative Knoevenagel Condensation of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Malononitrile | Piperidine | 2-(3-Bromo-5-fluorobenzylidene)malononitrile |

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Treatment with common strong oxidizing agents can convert this compound into 3-bromo-5-fluorobenzoic acid. ncert.nic.in This transformation is a fundamental reaction of aldehydes and can be achieved with high efficiency.

Common Oxidizing Agents:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄)

Silver oxide (Ag₂O)

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 3-bromo-5-fluorobenzyl alcohol, using mild reducing agents. wychem.comguidechem.comoakwoodchemical.com This is a common and high-yielding reaction that preserves the halogen substituents on the aromatic ring for subsequent transformations.

Common Reducing Agents:

Sodium borohydride (B1222165) (NaBH₄)

Lithium aluminum hydride (LiAlH₄)

Catalytic hydrogenation (H₂/Pd, Pt, or Ni)

Table 2: Oxidation and Reduction Products

| Starting Material | Reaction Type | Product |

|---|---|---|

| This compound | Oxidation | 3-Bromo-5-fluorobenzoic acid |

This compound reacts with primary amines in a condensation reaction to form imines, commonly known as Schiff bases. The reaction involves an initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the final imine product. ijmcmed.org This reaction is often catalyzed by a trace amount of acid. The formation of these C=N double bonds is crucial in the synthesis of various ligands for metal complexes and biologically active molecules. nih.govnih.govinternationaljournalcorner.com

General Reaction Scheme: Ar-CHO + R-NH₂ ⇌ [Ar-CH(OH)-NH-R] → Ar-CH=N-R + H₂O (where Ar = 3-bromo-5-fluorophenyl)

These reactions are powerful methods for converting aldehydes into alkenes by forming a new carbon-carbon double bond. nih.gov

Wittig Reaction: This reaction involves the use of a phosphonium (B103445) ylide (a Wittig reagent), which attacks the aldehyde to form a betaine (B1666868) intermediate that subsequently collapses to form the alkene and triphenylphosphine (B44618) oxide. This method can be used to synthesize stilbene-like derivatives from this compound. chemrxiv.org

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion, which is typically more reactive than the corresponding phosphonium ylide. A significant advantage is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed from the reaction mixture. The HWE reaction generally shows high E-selectivity, yielding predominantly the trans-alkene. mdpi.com

Table 3: Olefination Reaction Products

| Reaction Type | Reagent | General Product Structure |

|---|---|---|

| Wittig | Triphenyl phosphonium ylide (Ph₃P=CHR) | (3-Br-5-F-Ph)-CH=CHR |

Reactions Involving the Aromatic Halogens

The presence of both bromine and fluorine on the aromatic ring allows for selective functionalization. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in many common transition-metal-catalyzed cross-coupling reactions. This difference in reactivity enables the selective modification at the C3 position while leaving the fluorine atom at C5 intact.

These palladium-catalyzed reactions are cornerstones of modern organic synthesis for forming new C-C bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net The reaction of this compound with an arylboronic acid selectively forms a biaryl product, replacing the bromine atom. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper(I) salts. organic-chemistry.orgresearchgate.net This method allows for the synthesis of aryl alkynes from this compound, with the reaction occurring exclusively at the C-Br bond. rsc.orgmdpi.com

Mizoroki-Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mdpi.comnih.gov This provides another route to stilbene-type structures or other vinyl-substituted aromatics from this compound.

Table 4: Representative Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar'-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | 3-Aryl-5-fluorobenzaldehyde |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst + Cu(I) salt + Base | 3-Alkynyl-5-fluorobenzaldehyde |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly involving the fluorine atom. The strong electron-withdrawing nature of the aldehyde group, and to a lesser extent the bromine atom, activates the aromatic ring towards nucleophilic attack. Fluorine is generally a better leaving group than bromine in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack at the carbon atom.

Expected Reactivity: It is anticipated that strong nucleophiles, such as alkoxides, thiolates, or amines, would preferentially displace the fluorine atom over the bromine atom. The reaction would be further facilitated by the presence of the aldehyde group at the meta position, which helps to stabilize the intermediate Meisenheimer complex through resonance.

There is a lack of specific published data on the SNAr reactions of this compound to create a detailed data table of research findings.

Grignard and Organolithium Reagent Chemistry

The aldehyde group of this compound is expected to readily react with Grignard and organolithium reagents. These powerful nucleophiles will attack the electrophilic carbonyl carbon, leading to the formation of secondary alcohols after an aqueous workup.

However, a significant challenge in these reactions is the potential for competing reactions involving the halogen atoms. Grignard and organolithium reagents are also strong bases and can participate in halogen-metal exchange, particularly with the bromine atom. This could lead to the formation of a new Grignard or organolithium species at the 3-position of the aromatic ring, which could then react with another molecule of the starting material or other electrophiles present in the reaction mixture.

Potential Products of Grignard/Organolithium Reactions:

| Reagent | Expected Major Product (after workup) | Potential Side-Products |

| RMgX | 1-(3-Bromo-5-fluorophenyl)-1-alkanol | Products of halogen-metal exchange |

| RLi | 1-(3-Bromo-5-fluorophenyl)-1-alkanol | Products of halogen-metal exchange |

No specific experimental data for these reactions with this compound has been found in the surveyed literature.

Dehalogenation and Hydrogenation Studies

The selective removal of the halogen atoms or the reduction of the aldehyde group in this compound represents a potential route to other valuable intermediates.

Dehalogenation: Catalytic hydrogenation is a common method for dehalogenation. The relative ease of removal of halogens via hydrogenolysis is typically I > Br > Cl > F. Therefore, it is expected that the bromine atom could be selectively removed in the presence of the fluorine atom under specific catalytic conditions, such as using palladium on carbon (Pd/C) with a suitable hydrogen source.

Hydrogenation of the Aldehyde: The aldehyde group can be selectively reduced to a primary alcohol using a variety of reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also achieve this transformation, and reaction conditions would need to be carefully controlled to avoid simultaneous dehalogenation.

Reactions Involving Both Functional Groups

The presence of both an aldehyde and halogen atoms on the same molecule opens up the possibility for more complex transformations, such as tandem or cascade reactions, and the synthesis of heterocyclic systems.

Tandem and Cascade Reactions

A tandem or cascade reaction is a sequence of intramolecular or intermolecular reactions that occur consecutively in a single pot, leading to the formation of a complex product from a simpler starting material. While theoretically possible with this compound, for example, an initial reaction at the aldehyde followed by an intramolecular cyclization involving one of the halogens, no specific examples have been reported in the literature.

Synthesis of Heterocyclic Systems

Aromatic aldehydes bearing halogen atoms are common precursors for the synthesis of a wide variety of heterocyclic compounds. The aldehyde can undergo condensation reactions with various nucleophiles, while the halogen can be used for subsequent cyclization steps.

Potential Heterocyclic Syntheses:

| Heterocycle Class | Potential Synthetic Strategy |

| Quinolines | Condensation with anilines containing an α-methylene group (Friedländer annulation), potentially followed by cyclization. |

| Benzoxazepines/Benzothiazepines | Reaction with 2-aminophenols or 2-aminothiophenols. |

| Isoquinolines | As a component in multi-step syntheses like the Pomeranz-Fritsch reaction. |

While these are general strategies for the synthesis of heterocycles from substituted benzaldehydes, there are no specific literature reports on the use of this compound for these purposes.

Applications As a Building Block in Complex Organic Synthesis

Precursor for Pharmaceutical Intermediates

3-Bromo-5-fluorobenzaldehyde serves as a crucial starting material in the synthesis of various pharmaceutical intermediates, which are then elaborated into active pharmaceutical ingredients (APIs) and novel drug candidates.

While specific, named active pharmaceutical ingredients (APIs) directly synthesized from this compound are not extensively detailed in publicly available literature, its structural motifs are present in various kinase inhibitors. Research has demonstrated the use of regioisomers of bromo-fluorobenzaldehyde in the synthesis of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors related to Gefitinib. researchgate.net The synthesis of such complex molecules often involves a multi-step process where the unique functionalities of this compound are sequentially modified to build the final API. The general synthetic strategies often involve the initial modification of the aldehyde group, followed by a palladium-catalyzed cross-coupling reaction at the bromine position to introduce further complexity.

Table 1: Synthetic Reactions of this compound in Pharmaceutical Intermediate Synthesis

| Reaction Type | Reagents and Conditions | Functional Group Transformation |

|---|---|---|

| Nitration | H₂SO₄/HNO₃ at 0 °C | Introduction of a nitro group to the aromatic ring |

| Reductive Amination | Amine, reducing agent (e.g., NaBH(OAc)₃) | Conversion of the aldehyde to an amine |

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to improve a compound's pharmacological profile. This compound is an attractive starting material for the development of fluoro-containing drug candidates due to the presence of the fluorine atom on the aromatic ring. This fluorine atom can enhance properties such as metabolic stability, by blocking sites of oxidative metabolism, and binding affinity to target proteins, through favorable electrostatic interactions. The development of novel EGFR inhibitors serves as a prime example, where the fluorinated phenyl ring is a key component for activity. researchgate.net

Synthesis of Agrochemicals and Pesticides

Material Science Applications

The reactivity of this compound also lends itself to applications in material science for the creation of new polymers and functional materials like dyes and biosensors.

Aromatic aldehydes and their derivatives are utilized as monomers in the synthesis of various polymers. While specific polymers derived from this compound are not widely reported, its structure suggests potential for incorporation into polymers such as poly(arylene vinylene)s or other conjugated polymers. The presence of the bromine atom would allow for post-polymerization modification via cross-coupling reactions, enabling the tuning of the polymer's electronic and photophysical properties.

Benzaldehyde (B42025) derivatives are common precursors in the synthesis of various dyes and pigments. The aldehyde group can be readily condensed with compounds containing active methylene (B1212753) groups or amino groups to form chromophoric systems. For instance, the reaction with aromatic amines can lead to the formation of Schiff bases, which can exhibit interesting photophysical properties and are often used as fluorescent probes or chemosensors for the detection of metal ions. nih.gov The bromo and fluoro substituents on this compound can modulate the electronic properties of the resulting dye or sensor, potentially leading to shifts in absorption and emission wavelengths and enhancing their performance in specific applications.

Precursor for Ligands and Metal Complexes

This compound is a valuable precursor in the synthesis of various organic ligands, particularly Schiff base ligands. The aldehyde functional group readily undergoes condensation reactions with primary amines to form imines (azomethines), which are characteristic of Schiff bases. nih.govinternationaljournalcorner.com These ligands, featuring a C=N double bond, are adept at coordinating with a wide range of metal ions to form stable metal complexes.

The synthesis typically involves the reaction of this compound with an appropriate amine in a suitable solvent, often with gentle heating. The general reaction is as follows:

R-NH₂ + OHC-C₆H₃(Br)(F) → R-N=CH-C₆H₃(Br)(F) + H₂O

The resulting Schiff base ligands, containing the 3-bromo-5-fluorophenyl moiety, can then be reacted with various metal salts (e.g., chlorides, nitrates, acetates of transition metals like Cu(II), Ni(II), Co(II), Zn(II)) to yield metal complexes. nih.govresearchgate.net The bromine and fluorine substituents on the aromatic ring can influence the electronic properties and, consequently, the coordinating ability of the ligand and the stability and reactivity of the resulting metal complex. The coordination typically occurs through the imine nitrogen and often another donor atom from the amine precursor, forming a chelate ring structure. science.govderpharmachemica.com

Synthesis of Biologically Active Compounds

The unique substitution pattern of this compound, featuring both electron-withdrawing fluorine and bromine atoms, makes it an attractive starting material for the synthesis of various biologically active molecules. The aldehyde group provides a reactive handle for building molecular complexity, while the halogen atoms can enhance biological activity, improve pharmacokinetic properties, or serve as sites for further functionalization.

Antimicrobial Agents

Derivatives of halogenated benzaldehydes are actively investigated for their antimicrobial properties. This compound serves as a key building block in the synthesis of novel compounds with potential antibacterial and antifungal activities.

One common strategy involves the synthesis of Schiff bases and their metal complexes. Research has shown that the biological activity of a Schiff base ligand is often enhanced upon chelation with a metal ion. For instance, transition metal complexes of an oxime derived from 5-bromo-2-fluorobenzaldehyde (B134332) were synthesized and evaluated for their antimicrobial activities. researchgate.net This suggests that similar complexes derived from this compound could also exhibit significant antimicrobial properties.

Another approach involves the synthesis of α,β-unsaturated carbonyl compounds. A study reported the synthesis of 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, which was evaluated as a potential antimicrobial agent. nih.gov The synthesis involved the condensation of 2-bromo-5-fluorobenzaldehyde (B45324) with 1-(thiophen-2-yl)ethan-1-one. nih.gov Such compounds are of interest due to their potential to interfere with microbial metabolic pathways.

The table below summarizes examples of antimicrobial compounds synthesized from related bromo-fluorobenzaldehydes.

| Precursor | Synthesized Compound Class | Target Organisms | Reference |

| 5-Bromo-2-fluorobenzaldehyde | Oxime Metal Complexes (Cu(II), Zn(II), Hg(II)) | Pathogenic Bacteria & Fungi | researchgate.net |

| 2-Bromo-5-fluorobenzaldehyde | α,β-Unsaturated Carbonyl Compound | Bacteria | nih.gov |

Antitumor Compounds

The development of novel anticancer agents is a critical area of medicinal chemistry, and halogenated aromatic compounds are frequently incorporated into potential drug candidates. The presence of bromine and fluorine on a phenyl ring can modulate the compound's lipophilicity and electronic character, potentially leading to enhanced antitumor activity and selectivity.

This compound can be utilized to construct more complex heterocyclic systems with antiproliferative properties. For example, research into 1-benzyl-5-bromoindolin-2-one derivatives has shown promising anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com These compounds are synthesized from a 5-bromo-substituted isatin (B1672199) scaffold, which can be conceptually derived from precursors like this compound through multi-step synthetic pathways. The study highlighted that derivatives bearing a 4-arylthiazole moiety exhibited the best anticancer activity, with IC₅₀ values in the low micromolar range. mdpi.com

The key findings from the study on 1-benzyl-5-bromoindolin-2-one derivatives are presented below.

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| 7c | MCF-7 (Breast Cancer) | 7.17 ± 0.94 | mdpi.com |

| 7d | MCF-7 (Breast Cancer) | 2.93 ± 0.47 | mdpi.com |

These results underscore the potential of incorporating the bromo-substituted phenyl motif, accessible from precursors like this compound, into the design of new and effective antitumor agents.

Enzyme Inhibitors and Activators

This compound is a valuable starting material for the synthesis of specific enzyme inhibitors, which are crucial tools in biochemical research and drug discovery. The aldehyde functionality allows for its incorporation into various molecular scaffolds designed to target the active sites of enzymes.

One area of interest is the development of inhibitors for enzymes involved in cancer metabolism. For instance, Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme, has been identified as a target for anticancer agents. Research has led to the discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivative as a potent covalent inhibitor of human GAPDH (hGAPDH). nih.gov While not directly synthesized from this compound, this work highlights the utility of the bromo-substituted heterocyclic core in designing enzyme inhibitors. The aldehyde could be a precursor to the nitrile oxide required for the cycloaddition reaction to form such isoxazoline (B3343090) rings.

Furthermore, fluorobenzoyl moieties are found in inhibitors of other enzymes, such as monoamine oxidase B (MAO-B), which is a target for neurodegenerative diseases. A study reported the discovery of a potent and selective MAO-B inhibitor based on an N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide scaffold. nih.gov This demonstrates that the fluorobenzoyl group, which can be synthesized from this compound via oxidation and subsequent derivatization, is a privileged structure for enzyme inhibition.

The table below showcases examples of enzyme inhibitors containing related structural motifs.

| Inhibitor Class | Target Enzyme | Therapeutic Area | Reference |

| Spirocyclic 3-bromo-4,5-dihydroisoxazole | hGAPDH | Cancer | nih.gov |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | nih.gov |

Conclusion and Future Research Perspectives

Summary of Current Understanding and Key Contributions

3-Bromo-5-fluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial building block in organic synthesis. mdpi.com Its significance lies in the strategic placement of bromine and fluorine atoms on the benzene (B151609) ring, which imparts unique reactivity and allows for selective functionalization. The electron-withdrawing nature of the fluorine atom and the aldehyde group, combined with the synthetically versatile bromine atom, makes it a valuable precursor for creating complex molecules.

Key contributions in the study of this compound have centered on its utility in the synthesis of pharmaceuticals and agrochemicals. The presence of both a bromine and a fluorine atom allows for differential reactivity in cross-coupling reactions. Researchers have successfully utilized the bromo group for transformations such as Suzuki, Heck, and Sonogashira couplings, while the aldehyde functionality provides a handle for condensation, oxidation, reduction, and addition reactions. This dual reactivity is fundamental to its role in constructing diverse molecular scaffolds.

Unaddressed Challenges and Research Gaps

Despite its utility, several challenges and research gaps remain in the chemistry of this compound. A primary challenge lies in developing more sustainable and efficient synthetic routes to the compound itself. While established methods exist, they often rely on harsh reagents or produce significant waste, highlighting the need for greener synthetic protocols.

Emerging Methodologies and Synthetic Strategies

The field of organic synthesis is continually evolving, and new methodologies could greatly impact the synthesis and application of this compound. One-pot and tandem reactions, which combine multiple synthetic steps without isolating intermediates, are becoming increasingly popular for improving efficiency and reducing waste. liberty.edu Applying these strategies to the synthesis and derivatization of this compound could streamline the production of complex target molecules. researchgate.netrug.nlnih.gov

Photocatalysis and electrochemistry are also emerging as powerful tools in organic synthesis, offering mild and selective ways to form chemical bonds. acs.org Exploring the use of these techniques for the functionalization of this compound could open up new reaction pathways that are not accessible through traditional thermal methods. For instance, light-mediated reactions could enable novel C-H functionalization or cross-coupling reactions under milder conditions. acs.org Additionally, enzymatic catalysis presents a green alternative for transformations involving the aldehyde group, potentially offering high chemo- and stereoselectivity. researchgate.net

Potential for Novel Applications and Derivatives

The unique substitution pattern of this compound provides a foundation for the design of novel derivatives with a wide range of potential applications.

Potential Applications and Derivatives of this compound

| Application Area | Potential Derivative Class | Rationale |

|---|---|---|

| Medicinal Chemistry | Heterocyclic compounds (e.g., quinolines, indoles) | The bromo-fluoro-benzaldehyde core can be elaborated into complex heterocyclic systems that are common motifs in bioactive molecules. |

| Agrochemicals | Pyrethroid analogues | The structural motifs are similar to existing pesticides, and new derivatives could exhibit improved efficacy or a better environmental profile. |

| Materials Science | Conjugated polymers and small molecules | The aromatic core can be extended through cross-coupling reactions to create materials with tailored electronic and photophysical properties for use in organic electronics. |

| Chemical Sensing | Schiff base derivatives | The aldehyde group can react with amines to form Schiff bases, which can be designed to selectively bind to and signal the presence of specific analytes. |

In medicinal chemistry, the compound can serve as a scaffold for the synthesis of new drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a site for further diversification. In agrochemicals, new derivatives could lead to the development of more potent and selective pesticides or herbicides. The exploration of its use in creating novel organic materials for electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), represents a particularly promising and underexplored frontier.

Q & A

Q. Basic Methods :

- NMR Spectroscopy : H NMR (δ ~10.0 ppm for aldehyde proton) and F NMR (δ ~-110 ppm for fluorine) confirm functional groups .

- HPLC/GC Analysis : Purity (>95%) is verified using reverse-phase HPLC with UV detection or GC equipped with halogen-specific detectors .

Advanced Techniques : - X-ray Crystallography : Resolves crystal packing and confirms substituent positions, critical for validating synthetic intermediates .

- Mass Spectrometry (HRMS) : Distinguishes isotopic patterns (Br/F) and detects trace impurities (e.g., dehalogenated byproducts) .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Guidelines :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent aldehyde oxidation .

Advanced Risk Mitigation : - Spill Management : Neutralize spills with sodium bicarbonate or activated carbon. Avoid water to prevent exothermic reactions with residual HBr .

- Waste Disposal : Segregate halogenated waste for incineration to avoid environmental release of brominated compounds .

How does the electronic nature of this compound influence its reactivity in cross-coupling reactions?

Basic Reactivity : The aldehyde group acts as an electron-withdrawing group, activating the ring for nucleophilic aromatic substitution (SNAr) at the bromine site. Fluorine’s inductive effect further stabilizes intermediates .

Advanced Applications :

- Suzuki-Miyaura Coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids to replace bromine, enabling access to biaryl aldehydes .

- Ullmann Coupling : Copper-mediated coupling with amines requires elevated temperatures (80–120°C) and polar solvents (DMF) to overcome deactivation by the aldehyde group .

What computational tools are available to predict the stability and degradation pathways of this compound?

Q. Basic Modeling :

- DFT Calculations : Predict thermal stability by analyzing bond dissociation energies (BDEs), particularly for C-Br and C-F bonds .

Advanced Workflows : - Retrosynthesis AI : Tools like Pistachio or Reaxys propose degradation-resistant synthetic routes by evaluating reaction thermodynamics .

- MD Simulations : Model solvent interactions (e.g., in DMSO or EtOH) to predict hydrolysis rates of the aldehyde group under acidic/basic conditions .

How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Q. Basic Troubleshooting :

- Inter-Laboratory Validation : Compare NMR and HPLC data with peer-reviewed studies (e.g., PubChem entries) .

- Recrystallization : Purify using hexane/ethyl acetate to remove isomers (e.g., 2-bromo-5-fluoro derivatives) that may skew measurements .

Advanced Analysis : - DSC/TGA : Differential scanning calorimetry identifies polymorphs affecting melting points .

- Isotopic Labeling : Use C-labeled analogs to distinguish overlapping signals in complex mixtures .

What role does this compound play in synthesizing pharmaceutical intermediates?

Basic Applications : Serves as a precursor for antifungal agents and kinase inhibitors via aldehyde-amine condensations (e.g., Schiff base formation) .

Advanced Case Studies :

- Anticancer Drug Synthesis : Coupling with pyridine boronic acids generates ligands for metalloproteinase inhibitors .

- PET Tracers : Radiofluorination at the bromine site (via F-KF) produces imaging probes for neurological studies .

How can researchers optimize the scalability of this compound synthesis while minimizing environmental impact?

Q. Basic Scale-Up :

- Continuous Flow Reactors : Improve heat transfer and reduce solvent use (e.g., replacing DCM with cyclopentyl methyl ether) .

Advanced Green Chemistry : - Catalytic Recycling : Employ immobilized Pd nanoparticles on silica to reduce heavy metal waste .

- Biocatalysis : Explore enzymatic bromination using haloperoxidases to avoid harsh reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.